Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate

Physicochemical property Lipophilicity Chromatography

Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 65171-89-3) is a 4,5-unsubstituted alkyl 3-hydroxypyrrole-2-carboxylate, a heterocyclic building block with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. This compound belongs to a class of synthetic intermediates first systematically described by Momose et al.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 65171-89-3
Cat. No. B3276982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-1H-pyrrole-2-carboxylate
CAS65171-89-3
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN1)O
InChIInChI=1S/C7H9NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h3-4,8-9H,2H2,1H3
InChIKeyKHQHIVHXOLYMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 65171-89-3): A 4,5-Unsubstituted Pyrrole Building Block for Heterocyclic Synthesis


Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 65171-89-3) is a 4,5-unsubstituted alkyl 3-hydroxypyrrole-2-carboxylate, a heterocyclic building block with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol [1]. This compound belongs to a class of synthetic intermediates first systematically described by Momose et al. in 1978, prepared via condensation of glycine esters with diethyl ethoxymethylenemalonate followed by Dieckmann condensation and selective decarboxylation [2]. Its defining structural features—an N-unsubstituted pyrrole ring, a 3-hydroxy (4-oxo-2-pyrroline tautomer) group, and a 2-ethyl carboxylate—confer a distinct reactivity profile that differentiates it from N-substituted and methyl ester analogs in both synthetic and biological contexts.

Why Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate Cannot Be Casually Substituted by Methyl Ester or N-Alkyl Analogs


Although methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) and N-alkylated 3-hydroxypyrrole-2-carboxylates share the same pyrrole core, their divergent physicochemical and reactivity profiles prevent direct interchange. The ethyl ester exhibits a computed XLogP3 of 1.5, approximately 0.5 log units higher than the corresponding methyl ester, directly impacting solvent partitioning, chromatographic retention, and extraction efficiency in multi-step syntheses [1]. More critically, the N-unsubstituted pyrrole NH (hydrogen bond donor count = 2) enables photochemical dehydrodimerization to afford [2,2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)]-2,2′-dicarboxylates in reasonable to good yields, whereas N-methylated analogs undergo only slow photodecomposition under identical irradiation conditions (λ > 280 nm, CH3CN) [2]. The 3-hydroxy group further directs electrophilic substitution exclusively to the 4- and 5-positions—rather than the 2-position typical of unsubstituted pyrrole—controlling regiochemistry in bromination and Mannich reactions in ways that alkyl ester variation alone cannot override [3].

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate Against Closest Analogs


Lipophilicity Advantage: Ethyl Ester (XLogP3 = 1.5) vs. Methyl Ester in Solvent Extraction and Chromatographic Retention

The target compound exhibits a computed XLogP3 of 1.5 [1], reflecting the contribution of the ethyl ester moiety. By comparison, the methyl ester analog (methyl 3-hydroxy-1H-pyrrole-2-carboxylate, CAS 79068-31-8) has an estimated XLogP3 of approximately 0.9–1.0, consistent with the well-established log P decrement of ~0.5 for the replacement of an ethyl ester with a methyl ester on a common scaffold [2]. This 0.5–0.6 log unit difference translates to a roughly 3–4 fold higher organic/aqueous partition coefficient for the ethyl ester, which can be decisive for extraction recovery in aqueous reaction workups and for achieving adequate retention in reversed-phase HPLC purification.

Physicochemical property Lipophilicity Chromatography

Photochemical Dimerization Competence: N-Unsubstituted vs. N-Methyl-3-hydroxypyrrole-2-carboxylates

Under standardized irradiation conditions (λ > 280 nm, CH3CN), 3-hydroxy-1H-pyrrole-2-carboxylates (including the ethyl ester target compound) undergo dehydrodimerization to yield [2,2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)]-2,2′-dicarboxylates in reasonable to good yields [1]. In direct contrast, the corresponding N-methylpyrrole derivatives are reported to undergo only slow photodecomposition under the same conditions, producing no dimeric product [1]. This reactivity switch is attributed to the requirement for an N-H proton in the initial phototautomerization step, which is blocked in the N-methyl analog. X-ray crystallographic analysis of the dimer diethyl [2,2′-bi(4,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole)]-2,2′-dicarboxylate confirmed the [2,2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)] connectivity, ruling out the originally proposed [3,3′-bi(3H-pyrrole)] structure [1].

Photochemistry Dimerization Bipyrrole synthesis

Electrophilic Substitution Regioselectivity: Bromination Directed to 4- and 5-Positions Rather than 2-Position

In the electrophilic bromination of 4,5-unsubstituted alkyl 3-hydroxypyrrole-2-carboxylates (including the ethyl ester), bromine reacts exclusively at the 4- and 5-positions, not at the 2-position [1]. This regiochemistry is directly governed by the 3-hydroxy group, which causes the system to react as an enamine or pyrrole rather than as a β-keto ester (which would direct electrophiles to the 2-position) [1]. In contrast, unsubstituted pyrrole undergoes preferential electrophilic attack at the 2-position. The Mannich reaction similarly occurs rapidly and selectively at the 4-position [1]. This predictable 4,5-regioselectivity enables the rational design of halogenated and aminomethylated derivatives without requiring protecting group strategies at C2, a practical advantage over pyrrole-2-carboxylates lacking the 3-hydroxy directing group.

Regioselectivity Halogenation Electrophilic substitution

Dihydroorotase Enzyme Inhibition: A Preliminary Biological Activity Data Point

The target compound was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This represents a measurable but relatively weak inhibition of the pyrimidine biosynthesis enzyme at the tested concentration of 10 µM. While no direct comparator data for the methyl ester analog or other 3-hydroxypyrrole-2-carboxylates in the same assay are available, this data point establishes a baseline for structure-activity relationship (SAR) studies, particularly since the 3-hydroxy group and 2-carboxylate functionality mimic structural features of the natural substrate dihydroorotate [2]. The ethyl ester may serve as a scaffold for developing more potent dihydroorotase inhibitors through substitution at the 4- and 5-positions.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Hydrogen Bond Donor Capacity: N-Unsubstituted (HBD=2) vs. N-Methyl Analog (HBD=1) for Crystal Engineering

The target compound possesses two hydrogen bond donors (pyrrole N-H and 3-OH), as computed in PubChem (HBD count = 2) [1]. In contrast, the N-methyl analog (3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester, CAS 65171-90-6) has only one HBD (3-OH only; HBD count = 1) . This difference directly affects solid-state supramolecular assembly: pyrrole-2-carboxylates with free N-H form predictable N–H···O hydrogen-bonded dimers or chains, as established by X-ray crystallographic studies of related keto-substituted pyrroles [2]. The additional N-H donor in the target compound provides an extra hydrogen-bonding vector that can be exploited for co-crystal design, solubility tuning via hydrogen bonding with solvent, or immobilization on solid supports where bidentate hydrogen bonding enhances binding affinity.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Synthetic Provenance: Key Intermediate for Prodigiosin and Slaframine Alkaloid Total Synthesis

The 3-hydroxypyrrole-2-carboxylate scaffold, specifically in its N-unsubstituted alkyl ester form, served as a critical intermediate in the total synthesis of prodigiosin, the signature red pigment of Serratia marcescens with potent immunosuppressive and anticancer properties [1]. Wasserman and colleagues demonstrated that the vinyl tricarbonyl approach to 3-hydroxypyrrole-2-carboxylates provided a general entry to the bipyrrole core of prodigiosin [1]. Similarly, the intramolecular alkylation of N-substituted 3-hydroxypyrrole-2-carboxylate esters enabled the synthesis of (±)-slaframine and (±)-6-epi-slaframine, indolizidine alkaloids [2]. While the ethyl ester specifically is a representative member of this scaffold class, the 4,5-unsubstituted nature of the target compound makes it a particularly versatile starting point—the vacant 4- and 5-positions allow for late-stage diversification that pre-substituted analogs (e.g., 4,5-dimethyl derivatives) cannot offer.

Total synthesis Natural products Prodigiosin Slaframine

Validated Application Scenarios for Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate in Research and Industrial Settings


Photochemical Synthesis of 2,2′-Bipyrrole Ligands and Conducting Polymer Precursors

The N-unsubstituted ethyl ester undergoes clean dehydrodimerization under UV irradiation (λ > 280 nm) in acetonitrile to yield [2,2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)]-2,2′-dicarboxylates in reasonable to good yields [1]. This photochemical route provides direct access to electron-rich bipyrrole scaffolds used as ligands for transition metal catalysis and as monomers for conducting polypyrrole materials. N-Methyl analogs are unsuitable for this transformation, making the N-unsubstituted ethyl ester the mandatory starting material for photodimerization-based bipyrrole synthesis.

Regioselective Synthesis of 4- or 5-Halogenated Pyrrole Building Blocks Without C2 Protection

Electrophilic bromination of the target compound occurs exclusively at the 4- and 5-positions, with no detectable reaction at C2 [2]. This inherent regioselectivity eliminates the need for protecting group strategies at C2, reducing synthetic step count by at least one protection/deprotection cycle compared to unsubstituted pyrrole. The resulting 4-bromo or 4,5-dibromo derivatives serve as cross-coupling partners in Suzuki-Miyaura and Negishi reactions for constructing arylated pyrrole libraries.

Medicinal Chemistry Scaffold for Dihydroorotase-Targeting Antiproliferative Agents

With a measured IC50 of 180 µM against mouse dihydroorotase [3], the compound provides a tractable starting point for fragment-based or structure-guided optimization. The 3-hydroxy and 2-carboxylate groups mimic the natural substrate dihydroorotate, while the vacant 4- and 5-positions allow systematic introduction of substituents to improve potency. The ethyl ester's XLogP3 of 1.5 also falls within the favorable range for cell permeability in early-stage probe development.

Total Synthesis of Prodigiosin-Class Alkaloids via Vinyl Tricarbonyl or Intramolecular Alkylation Strategies

The 4,5-unsubstituted 3-hydroxypyrrole-2-carboxylate scaffold is the established gateway to the bipyrrole core of prodigiosin and the indolizidine framework of slaframine alkaloids [4]. The ethyl ester variant offers a practical balance of stability and reactivity: the ethyl ester withstands the basic conditions of Dieckmann condensation and decarboxylation steps in the Momose synthesis while remaining readily hydrolyzable to the free acid when desired. The vacant C4 and C5 positions enable sequential halogenation and cross-coupling for analog library generation.

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